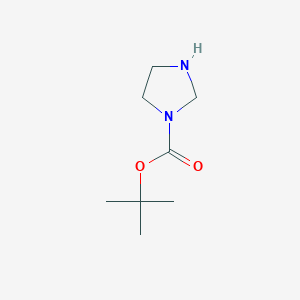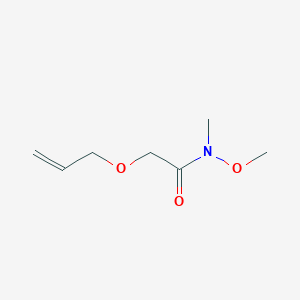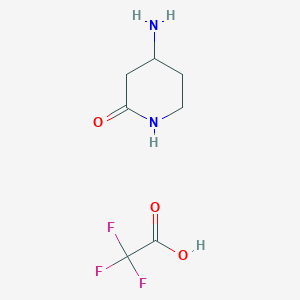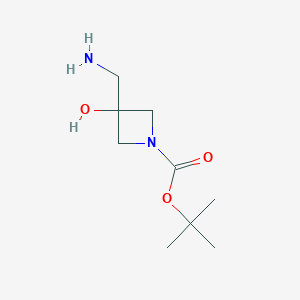![molecular formula C14H14N4 B1525974 5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline CAS No. 1281384-74-4](/img/structure/B1525974.png)
5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which include compounds similar to PQTQ, has been reported in the literature . These compounds were synthesized using various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of PQTQ includes a 1,2,4-triazole ring attached to a quinoline ring . The 1,2,4-triazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Applications De Recherche Scientifique
Synthesis and Transformation
The aim of synthesizing new highly effective and low-toxic substances within the series of 5-(quinoline-2-yl, 2-hydroxyquinoline-4-yl)-4-R-2,4-dyhydro-3Н-1,2,4-triazole-3-thiones and its derivatives was achieved through a series of successive stages. This process involved starting with esters of quinoline-2 and 2-hydroxyquinoline-4-carboxylic acids and transforming them into the desired compounds through reactions such as hydrazinolysis, electrophilic substitution, and intramolecular basic heterocyclization. The synthesized compounds exhibited a wide range of biological effects and were selected for further testing in vitro due to their low toxicity and promising biological activity predictions (Kaplaushenko, 2016).
Regioselective Synthesis
A regioselective one-pot three-component synthesis approach was described for creating quinoline based 1,2,4-triazolo[1,5-a]quinoline derivatives. This method, achieving high yields and regioselectivity, efficiently constructs fused tricyclic heterocycles containing 1,2,4-triazole analogues. The use of amphoteric catalysts like L-proline, ammonium acetate, and a mixture of pyrolidine with acetic acid facilitated the synthesis, highlighting the method's efficiency in terms of reaction conditions and selectivity (Ladani & Patel, 2015).
Anticonvulsant Activity
A series of 5-alkoxy-[1,2,4]triazolo[4,3-a]quinoline derivatives were synthesized, showing significant anticonvulsant activities evaluated through maximal electroshock test (MES) and rotarod test. The results indicated that certain derivatives, such as 5-hexyloxy-[1,2,4]triazolo[4,3-a]quinoline, exhibited potent anticonvulsant effects with promising protective indexes. This study suggested that these compounds could represent a new class of anticonvulsant agents with potential for further development (Guo et al., 2009).
Antimicrobial Activity
Compounds synthesized from substituted 1,2,3-triazoles demonstrated notable antimicrobial activity against various bacterial strains. The study involved synthesizing derivatives from 4-azido-8-(trifluoromethyl)quinoline and evaluating their effectiveness as antimicrobial agents. The findings pointed to the potential of these 1,2,3-triazole derivatives in developing new antimicrobial treatments, with several compounds showing comparable activity to standard drugs (Holla et al., 2005).
Propriétés
IUPAC Name |
5-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-9(2)13-16-14(18-17-13)11-5-3-7-12-10(11)6-4-8-15-12/h3-9H,1-2H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVUXSXYRBASCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1)C2=C3C=CC=NC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B1525891.png)
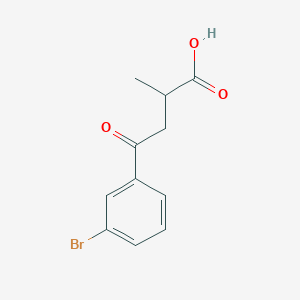
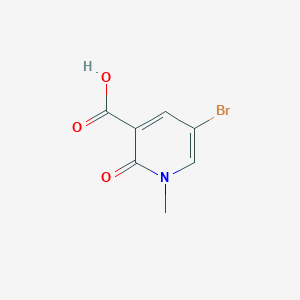
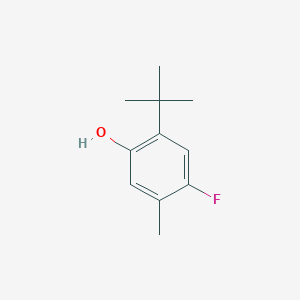
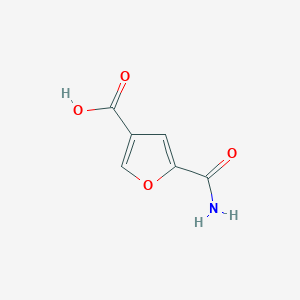
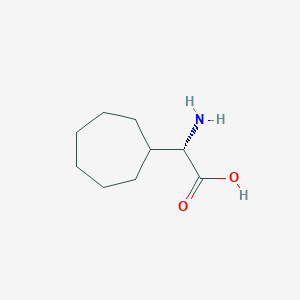
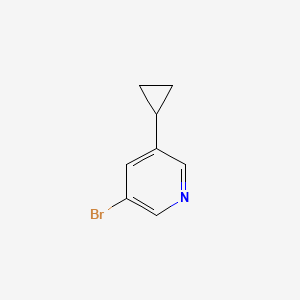
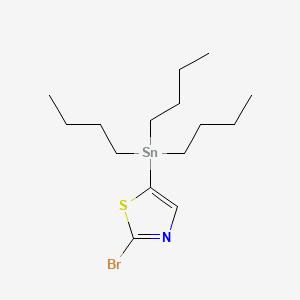
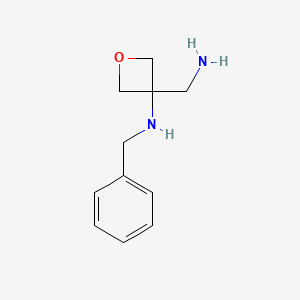
![7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525907.png)
